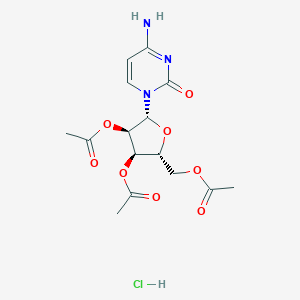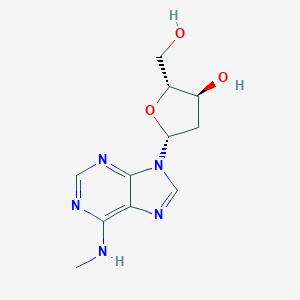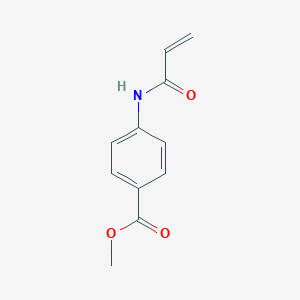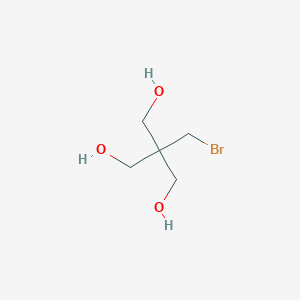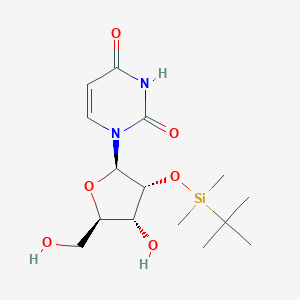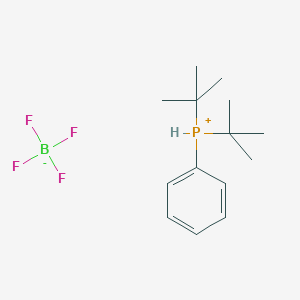
DI-Tert-butylphenylphosphonium tetrafluoroborate
Vue d'ensemble
Description
DI-Tert-butylphenylphosphonium tetrafluoroborate: is an organophosphorus compound with the molecular formula C14H24BF4P. It is a crystalline powder that is often used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DI-Tert-butylphenylphosphonium tetrafluoroborate typically involves the reaction of tert-butylphenylphosphine with tetrafluoroboric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
tert-Butylphenylphosphine+Tetrafluoroboric acid→DI-Tert-butylphenylphosphonium tetrafluoroborate
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The process includes purification steps such as recrystallization to achieve the desired product purity.
Analyse Des Réactions Chimiques
Types of Reactions: DI-Tert-butylphenylphosphonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
Applications De Recherche Scientifique
Chemistry: DI-Tert-butylphenylphosphonium tetrafluoroborate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in catalysis and as a phase-transfer catalyst.
Biology: In biological research, the compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of DI-Tert-butylphenylphosphonium tetrafluoroborate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can donate or accept electrons, facilitating various chemical transformations. Its molecular targets include electrophilic centers in organic molecules, where it can form stable phosphonium intermediates.
Comparaison Avec Des Composés Similaires
- Triphenylphosphonium tetrafluoroborate
- Triethylphosphonium tetrafluoroborate
- Tributylphosphonium tetrafluoroborate
Uniqueness: DI-Tert-butylphenylphosphonium tetrafluoroborate is unique due to its tert-butyl and phenyl substituents, which provide steric hindrance and stability. This makes it more resistant to hydrolysis and oxidation compared to other phosphonium salts. Additionally, its reactivity profile is distinct, allowing for selective reactions in organic synthesis.
Propriétés
IUPAC Name |
ditert-butyl(phenyl)phosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23P.BF4/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;2-1(3,4)5/h7-11H,1-6H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDPEVWZXUWEFR-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459231 | |
| Record name | DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612088-55-8 | |
| Record name | DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
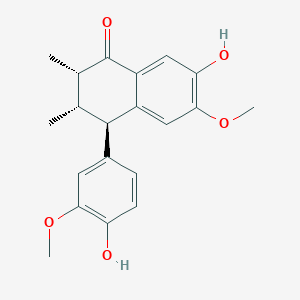
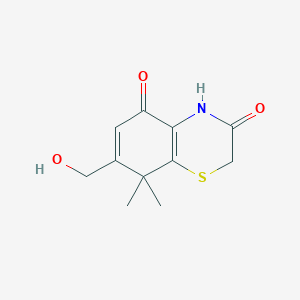

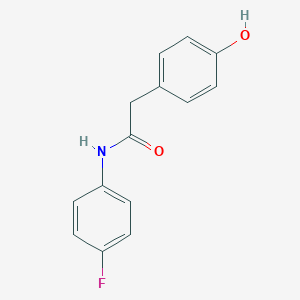
![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)
